(R)-5-(iodomethyl)pyrrolidin-2-one
Description
(R)-5-(Iodomethyl)pyrrolidin-2-one is a chiral lactam derivative featuring an iodomethyl substituent at the 5-position of the pyrrolidin-2-one ring. It is synthesized from (S)-pyroglutamic acid via a multi-step process involving esterification, reduction, tosylation, and subsequent iodide substitution (NaI in MeCN), achieving an 81% overall yield . The iodine atom in the iodomethyl group confers unique reactivity, making this compound valuable in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions for constructing complex organic frameworks.
Properties
IUPAC Name |
(5R)-5-(iodomethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHCPDRULUVVBZ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(iodomethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This green and efficient route allows for the synthesis of pyrrolidin-2-ones under mild conditions without the use of metals .
Industrial Production Methods
Industrial production of ®-5-(iodomethyl)pyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
®-5-(iodomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The iodomethyl group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
®-5-(iodomethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(iodomethyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. The iodomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Reactivity
The 5-position of pyrrolidin-2-one derivatives can host various substituents, significantly altering chemical properties and applications. Below is a comparative analysis:
Key Observations:
- Iodomethyl vs. Tosyloxymethyl : Both substituents (–CH₂I and –CH₂OTs) act as leaving groups, but iodide is more reactive in metal-catalyzed cross-couplings due to lower bond dissociation energy. Tosylates are often preferred for controlled nucleophilic substitutions .
- Trifluoromethyl vs. Iodomethyl : The –CF₃ group increases lipophilicity and electron deficiency, enhancing metabolic stability in pharmaceuticals. In contrast, –CH₂I facilitates heavy-atom participation in radiopharmaceuticals or crystallography .
- Propargyl vs. Iodomethyl : The alkyne (–C≡CH) enables click chemistry, whereas –CH₂I is inert in such reactions but pivotal in forming carbon–metal bonds .
Stereochemical Considerations
Most 5-substituted pyrrolidin-2-ones (e.g., 5-methoxy, 5-benzyloxy) possess a single stereocenter. However, compounds like 5-(1-phenylethoxy)pyrrolidin-2-one (compound 8 in ) introduce a second stereocenter, complicating stereoisomer separation. This compound, with one stereocenter, simplifies enantiomeric resolution compared to multi-stereocenter analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
